2-chloro-N-(2-{5-[(ethoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}ethyl)benzamide
Overview
Description
2-chloro-N-(2-{5-[(ethoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}ethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as ETTB and has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of ETTB is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to have cytotoxic effects on cancer cells, as well as neuroprotective effects in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects:
ETTB has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, as well as anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ETTB in lab experiments is its potential to inhibit cancer cell proliferation and induce apoptosis. This makes it a promising candidate for further research in cancer treatment. However, one limitation of using ETTB in lab experiments is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in experiments.
Future Directions
There are several future directions for research on ETTB, including further studies on its mechanism of action, optimization of its use in lab experiments, and clinical trials for potential applications in cancer treatment and neurodegenerative diseases. Additionally, ETTB could be used as a starting point for the development of new compounds with similar biochemical and physiological effects.
Scientific Research Applications
ETTB has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and drug discovery. This compound has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for further research.
properties
IUPAC Name |
2-chloro-N-[2-[5-[(2-ethoxyacetyl)amino]-1,3,4-thiadiazol-2-yl]ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3S/c1-2-23-9-12(21)18-15-20-19-13(24-15)7-8-17-14(22)10-5-3-4-6-11(10)16/h3-6H,2,7-9H2,1H3,(H,17,22)(H,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFRDALXJUXNPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=NN=C(S1)CCNC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-{5-[(ethoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}ethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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